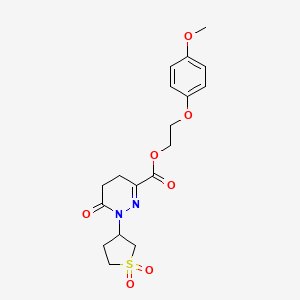![molecular formula C10H10FN5O2 B7523321 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B7523321.png)
2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of an azido group, an amide linkage, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the azidoacetyl intermediate: This step involves the reaction of chloroacetyl chloride with sodium azide to form azidoacetyl chloride.
Coupling with 4-fluoroaniline: The azidoacetyl chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the desired product.
The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (25-40°C).
- Reaction time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
- Use of larger reaction vessels.
- Continuous flow reactors to improve efficiency and yield.
- Enhanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: Formation of 2-[(2-aminoacetyl)amino]-N-(4-fluorophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-fluoroaniline and acetic acid derivatives.
科学的研究の応用
2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules, including pharmaceuticals.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of various biomolecules for research purposes.
作用機序
The mechanism of action of 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The azido group can participate in bioorthogonal reactions, allowing for selective modification of biomolecules in complex biological environments.
類似化合物との比較
Similar Compounds
2-[(2-azidoacetyl)amino]-N-phenylacetamide: Lacks the fluorine atom on the phenyl ring.
2-[(2-azidoacetyl)amino]-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom in 2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its analogs.
特性
IUPAC Name |
2-[(2-azidoacetyl)amino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O2/c11-7-1-3-8(4-2-7)15-10(18)5-13-9(17)6-14-16-12/h1-4H,5-6H2,(H,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGJGLVUQDLBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7523239.png)


![5-[(4-Benzylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B7523257.png)
![4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B7523265.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B7523270.png)

![N-ethyl-N-[2-(4-methoxyanilino)-2-oxoethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7523287.png)
![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2-one](/img/structure/B7523292.png)

![3-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-N-(2-phenoxyphenyl)propanamide](/img/structure/B7523300.png)

![N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7523322.png)
![6-(dimethylamino)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7523342.png)
